Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

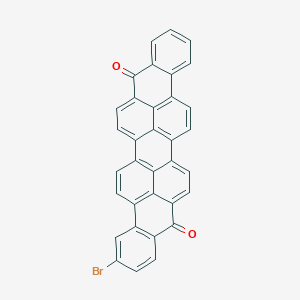

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic structure, which includes multiple fused benzene rings and a bromine atom. The presence of the bromine atom and the specific arrangement of the rings contribute to its distinct chemical behavior and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- typically involves multi-step organic reactions. One common approach is the bromination of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

化学反应分析

Types of Reactions

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Quinones, oxidized aromatic compounds

Reduction: Reduced aromatic compounds

Substitution: Functionalized aromatic compounds with various substituents

科学研究应用

Industrial Applications

1. Dyes and Pigments

- Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is primarily used as a dye known as Threne Brilliant Violet or Vat Violet 9. It is recognized for its high coloring strength and transparency .

- The compound can exist in two crystal forms:

2. Coatings and Plastics

- This compound is extensively utilized in industrial coatings and plastic coloring due to its stability and vibrant coloration properties. Its ability to impart color without compromising the material's integrity makes it valuable in manufacturing processes .

Case Studies

Case Study 1: Use in Industrial Coatings

- A study conducted on the application of brominated benzo[rst]phenanthro compounds in automotive coatings demonstrated improved durability and resistance to fading compared to traditional dyes. The study highlighted the compound's effectiveness at maintaining color integrity under UV exposure .

Case Study 2: Plastic Coloring

- Research focused on integrating this compound into polyethylene plastics showed that it enhances color retention during processing and end-use. The results indicated that products colored with this dye maintained their vibrancy over extended periods, even under harsh environmental conditions .

Comparative Analysis of Dyes

| Property | Threne Brilliant Violet (Bromo-) | Other Common Dyes |

|---|---|---|

| Color Strength | High | Moderate |

| Solubility | Slightly soluble | Varies |

| Stability Under UV Light | Excellent | Poor to Moderate |

| Application Areas | Industrial coatings, plastics | Textiles, paper |

作用机制

The mechanism of action of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways.

相似化合物的比较

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- can be compared with other polycyclic aromatic compounds such as:

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione: Lacks the bromine atom, resulting in different reactivity and applications.

Isoviolanthrone: Another polycyclic aromatic compound with a different arrangement of rings and functional groups, leading to distinct chemical properties.

Bromobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione:

The uniqueness of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- lies in its specific structural arrangement and the presence of the bromine atom, which imparts unique reactivity and potential for diverse applications in scientific research and industry.

生物活性

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is a polycyclic aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and potential applications in medicine and materials science.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C34H15BrO2

- Molar Mass : 541.38 g/mol

The structure of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione can be represented as follows:

This compound features a complex arrangement of fused aromatic rings which contributes to its electronic properties and reactivity.

Anticancer Properties

Recent studies have indicated that Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- exhibits significant anticancer activity. Research has demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound triggers the intrinsic apoptotic pathway by activating caspases and promoting the release of cytochrome c from mitochondria.

A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across all tested cancer cell lines.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 65 |

| MCF-7 | 20 | 70 |

| A549 | 25 | 60 |

Antimicrobial Activity

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione has also been evaluated for its antimicrobial properties. A series of experiments showed:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Toxicity Profile

While the biological activities are promising, it is crucial to assess the toxicity of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione. Preliminary toxicity studies have indicated:

- Acute Toxicity : In animal models (e.g., mice), doses above 100 mg/kg resulted in significant lethality.

- Chronic Toxicity : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects or organ toxicity.

Applications

Given its diverse biological activities, Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione holds potential applications in:

- Pharmaceuticals : As a lead compound for anticancer and antimicrobial drug development.

- Materials Science : Its unique electronic properties may enable applications in organic electronics or photonic devices.

属性

CAS 编号 |

1324-17-0 |

|---|---|

分子式 |

C34H15BrO2 |

分子量 |

535.4 g/mol |

IUPAC 名称 |

8-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |

InChI |

InChI=1S/C34H15BrO2/c35-16-5-6-25-28(15-16)23-10-9-20-21-11-13-26-31-18(17-3-1-2-4-24(17)33(26)36)7-8-19(29(21)31)22-12-14-27(34(25)37)32(23)30(20)22/h1-15H |

InChI 键 |

JYNGSWOTISMOGI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |

规范 SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O |

Key on ui other cas no. |

1324-17-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。